Hexyldimethyloctylammonium Bromide

描述

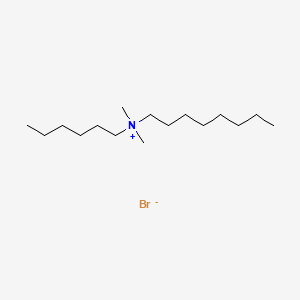

Hexyldimethyloctylammonium Bromide is a quaternary ammonium compound with the molecular formula C16H36BrN. It is commonly used as a surfactant and has applications in various fields, including chemistry, biology, and industry. The compound is known for its ability to form micelles and its effectiveness in reducing surface tension.

准备方法

Hexyldimethyloctylammonium Bromide can be synthesized through a quaternization reaction. This involves the reaction of hexylamine with dimethyloctylamine in the presence of a brominating agent such as hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve continuous flow reactors to optimize the reaction efficiency and scalability .

化学反应分析

Hexyldimethyloctylammonium Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents include strong nucleophiles like hydroxide ions, and reactions are often carried out in aqueous or organic solvents under mild to moderate temperatures.

Major Products: The major products depend on the specific reaction conditions and reagents used. .

科学研究应用

Hexyldimethyloctylammonium Bromide has a wide range of scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: The compound is employed in the study of cell membranes and micelle formation due to its surfactant properties.

Industry: This compound is used in the formulation of cleaning agents, emulsifiers, and antistatic agents .

作用机制

The mechanism of action of Hexyldimethyloctylammonium Bromide primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles. This property is utilized in various applications, from cleaning agents to drug delivery systems. The molecular targets include cell membranes and other lipid structures, where it can disrupt or stabilize the membrane integrity .

相似化合物的比较

Hexyldimethyloctylammonium Bromide can be compared with other quaternary ammonium compounds such as:

Cetyltrimethylammonium Bromide (CTAB): Similar in surfactant properties but differs in the length of the alkyl chain.

Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic, with a different aromatic structure.

Tetrabutylammonium Bromide: Used as a phase transfer catalyst but with a different alkyl chain structure.

This compound is unique due to its specific alkyl chain length, which provides distinct micelle formation properties and surface activity .

生物活性

Hexyldimethyloctylammonium bromide (HDMOAB) is a quaternary ammonium compound known for its surfactant properties and potential applications in various fields, including biochemistry and materials science. This article delves into its biological activity, focusing on its mechanisms of action, effects on microbial life, and relevant case studies.

- Chemical Formula : CHBrN

- Molecular Weight : 288.3 g/mol

- Structure : Consists of a long hydrophobic hydrocarbon chain and a positively charged ammonium group, which contributes to its surfactant properties.

This compound exhibits biological activity primarily through its surfactant properties, which allow it to interact with biological membranes. The positively charged ammonium group can bind to negatively charged components of microbial cell membranes, leading to:

- Membrane Disruption : This disrupts the integrity of microbial membranes, causing leakage of cellular contents and ultimately cell death.

- Cytotoxicity : HDMOAB has shown cytotoxic effects on various cell lines, indicating its potential as an antimicrobial agent.

Antimicrobial Activity

Research has demonstrated that HDMOAB possesses significant antimicrobial properties against a range of pathogens:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungi : Exhibits antifungal activity, making it useful in formulations aimed at preventing fungal infections.

Table 1: Antimicrobial Efficacy of HDMOAB

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Concentration-Dependent Behavior

A study highlighted the concentration-dependent aggregation behavior of HDMOAB. At specific concentrations (34–100 mM), the compound forms large aggregates detectable by light scattering techniques. This behavior is crucial for understanding its efficacy as a surfactant in biological applications .

Case Study 1: Antimicrobial Surface Coatings

In a study investigating antimicrobial coatings for medical devices, HDMOAB was incorporated into polymer matrices. The results indicated that surfaces treated with HDMOAB significantly reduced bacterial colonization compared to untreated controls. This suggests its potential for use in preventing hospital-acquired infections.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of HDMOAB. The findings revealed that while HDMOAB exhibited cytotoxic effects at high concentrations, lower concentrations were well-tolerated by human cells. This highlights the need for careful dosage considerations in therapeutic applications.

Research Findings

Recent research has focused on the aggregation behavior and biocompatibility of HDMOAB:

- Aggregation Studies : Demonstrated that HDMOAB forms micelles at concentrations above its critical micelle concentration (CMC), which is essential for its function as a surfactant .

- Biocompatibility Tests : Showed that while HDMOAB is effective against pathogens, its impact on human cells requires further investigation to ensure safety in biomedical applications .

属性

IUPAC Name |

hexyl-dimethyl-octylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEOLZRKTOBVMX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659924 | |

| Record name | N-Hexyl-N,N-dimethyloctan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187731-26-6 | |

| Record name | N-Hexyl-N,N-dimethyloctan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyldimethyloctylammonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。